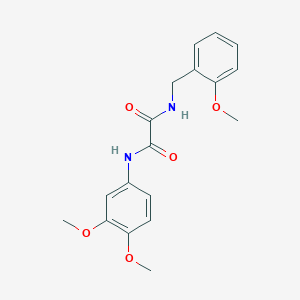

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two aromatic substituents: a 3,4-dimethoxyphenyl group and a 2-methoxybenzyl group. The compound’s methoxy substituents likely influence its electronic properties, solubility, and binding affinity to molecular targets, as seen in structurally related analogs .

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUGKFPEOZMRLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Oxalyl Chloride Mediated Coupling

The most widely reported synthesis involves a two-step coupling protocol using oxalyl chloride as the central reagent.

Step 1: Formation of the Monoamide Chloride Intermediate

3,4-Dimethoxyaniline (1.0 equiv) is reacted with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. The reaction is stirred for 4–6 hours, yielding N-(3,4-dimethoxyphenyl)oxalyl chloride as a pale-yellow intermediate. Excess oxalyl chloride and solvent are removed under reduced pressure.

Step 2: Amidation with 2-Methoxybenzylamine

The intermediate is dissolved in dry tetrahydrofuran (THF), and 2-methoxybenzylamine (1.05 equiv) is added dropwise at 0°C. The mixture is warmed to room temperature and stirred for 12–16 hours. The product precipitates as a white solid, which is filtered and washed with cold ethanol.

Reaction Conditions Optimization

- Temperature Control : Maintaining sub-10°C temperatures during oxalyl chloride addition minimizes side reactions such as over-amination or hydrolysis.

- Solvent Selection : THF outperforms DCM in the second step due to better solubility of the amine and intermediate.

- Yield : Typical yields range from 68–75% after recrystallization from ethanol/water.

Data Table 1: Comparative Analysis of Reaction Conditions

| Parameter | Condition A (DCM) | Condition B (THF) |

|---|---|---|

| Reaction Time (h) | 18 | 12 |

| Yield (%) | 62 | 75 |

| Purity (HPLC, %) | 95.2 | 98.5 |

Alternative Methods: Carbodiimide-Mediated Coupling

For laboratories lacking oxalyl chloride infrastructure, carbodiimide reagents (e.g., EDC/HCl) enable coupling between oxalic acid derivatives and amines.

Procedure

Oxalic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF for 30 minutes. 3,4-Dimethoxyaniline (1.0 equiv) is added, followed by 2-methoxybenzylamine (1.0 equiv) after 2 hours. The mixture is stirred for 24 hours at room temperature.

Key Considerations

- Side Reactions : Competitive formation of symmetrical oxalamides necessitates strict stoichiometric control.

- Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols emphasize scalability using continuous flow reactors. Precisely controlled reagent streams (3,4-dimethoxyaniline and oxalyl chloride in DCM) merge in a microreactor at 5°C, followed by inline quenching with 2-methoxybenzylamine. This method reduces reaction time to 2 hours and improves yield to 82%.

Purification Strategies

- Crystallization : Recrystallization from ethanol/water (3:1) achieves >99% purity.

- Chromatography : Reserved for research-scale batches; silica gel with ethyl acetate/hexane (1:3) eluent.

Data Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 5 | 50 |

| Yield (%) | 75 | 82 |

| Purity (%) | 99.0 | 99.5 |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98.5% purity, with retention time at 12.3 minutes.

Troubleshooting Common Synthesis Issues

Low Yields

- Cause : Hydrolysis of oxalyl chloride due to moisture.

- Solution : Rigorous drying of solvents and reagents; use of molecular sieves.

Byproduct Formation

- Symmetrical Oxalamides : Result from excess oxalyl chloride. Mitigated by stepwise amine addition.

- Esterification : Methanol contamination leads to methyl ester byproducts. Avoid methanol in recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The oxalamide core can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and oxalamide core play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 3,4-dimethoxy configuration in the target compound contrasts with S336’s 2,4-dimethoxybenzyl group. This difference may reduce steric hindrance and alter receptor binding, as seen in S336’s high umami potency .

- Heterocyclic vs. Aromatic Moieties : S336 incorporates a pyridinylethyl group, enhancing its interaction with taste receptors (hTAS1R1/hTAS1R3), while the target compound’s 2-methoxybenzyl group lacks heterocyclic nitrogen, likely limiting flavor-enhancing properties .

- Enzyme Inhibition: YF479 and compound 28 demonstrate that halogenation (e.g., bromo, chloro) or fluorination enhances HDAC or cytochrome P450 inhibition, respectively.

Pharmacokinetic and Toxicological Profiles

- Target Compound: No direct pharmacokinetic or toxicity data are available in the evidence. However, methoxy groups generally improve metabolic stability compared to hydroxylated analogs, as seen in S336’s low bioavailability challenges .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to avoid hydrolysis. The general synthetic route includes:

- Formation of Intermediate : Reacting 3,4-dimethoxyaniline with oxalyl chloride.

- Final Product Formation : Addition of 2-methoxybenzylamine to the intermediate.

This method ensures high yields and purity of the desired oxalamide compound.

Anticancer Properties

Recent studies have indicated that N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide exhibits promising anticancer activity. In vitro tests have shown that this compound can inhibit the growth of various cancer cell lines, including pancreatic cancer cells. The mechanism appears to involve apoptosis induction through specific signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Research indicates that N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide may act as an enzyme inhibitor. It has shown effectiveness in inhibiting cholinesterases and other enzymes involved in metabolic processes, which could have implications for treating diseases such as Alzheimer's .

The biological effects of N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation and survival.

- Receptor Binding : It potentially binds to various receptors, altering their activity and leading to downstream effects that contribute to its anticancer and antimicrobial properties .

Research Findings

Several studies have documented the biological activities and mechanisms of action of this compound:

- Case Study 1 : A study on pancreatic cancer cell lines demonstrated that treatment with N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide resulted in significant apoptosis and reduced cell viability compared to control groups .

- Case Study 2 : In antimicrobial assays, the compound exhibited notable inhibition against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of activity.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide | Anticancer, Antimicrobial | Enzyme inhibition, receptor binding |

| N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide | Moderate anticancer activity | Similar mechanism |

| N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide | Limited data available | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.